1,3'-Bipyrrolidine
Overview
Description
1,3’-Bipyrrolidine is a heterocyclic compound consisting of two pyrrolidine rings connected by a carbon-carbon bond at the 1 and 3 positions. This compound is known for its unique structural properties and versatility in various chemical reactions. The molecular formula of 1,3’-Bipyrrolidine is C8H16N2, and it is widely used in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3’-Bipyrrolidine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 1,3-diaminopropane with a suitable carbonyl compound can lead to the formation of 1,3’-Bipyrrolidine . The reaction typically requires a catalyst and is carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of 1,3’-Bipyrrolidine often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1,3’-Bipyrrolidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction of 1,3’-Bipyrrolidine can lead to the formation of secondary amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out in an aqueous or organic solvent.
Reduction: Lithium aluminum hydride; performed under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: N-oxides of 1,3’-Bipyrrolidine.
Reduction: Secondary amines.
Substitution: Various substituted derivatives of 1,3’-Bipyrrolidine.
Scientific Research Applications
1,3’-Bipyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: 1,3’-Bipyrrolidine is used in the production of fine chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1,3’-Bipyrrolidine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact mechanism can vary depending on the specific application and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyrrolidine: Another bipyrrolidine derivative with different connectivity between the pyrrolidine rings.
3,3’-Bipyrrolidine: Similar structure but with the connection at the 3 positions of both rings.
4,4’-Bipyrrolidine: Features a connection at the 4 positions of the pyrrolidine rings.
Uniqueness
1,3’-Bipyrrolidine is unique due to its specific connectivity, which imparts distinct chemical and physical properties. This connectivity influences its reactivity and the types of reactions it can undergo, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
1-pyrrolidin-3-ylpyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-2-6-10(5-1)8-3-4-9-7-8/h8-9H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFZLSTDPRQSZCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30562383 | |
Record name | 1,3'-Bipyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30562383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
267241-99-6 | |
Record name | 1,3'-Bipyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30562383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do 1,3'-bipyrrolidine benzamide derivatives interact with the histamine H3 receptor, and what are the downstream effects of this interaction?
A: While the provided abstracts don't delve into the specific binding interactions, they highlight that this compound benzamide derivatives act as antagonists at the histamine H3 receptor [, ]. As antagonists, these compounds bind to the H3 receptor and block its activation by the endogenous ligand, histamine. This inhibition can modulate the release of various neurotransmitters in the brain, including histamine, acetylcholine, and dopamine, ultimately influencing a range of physiological processes such as sleep-wake cycles, cognition, and appetite.
Q2: What are the structure-activity relationships (SAR) observed for this compound derivatives as histamine H3 receptor antagonists?
A: The research highlights modifications to the core this compound structure to enhance its potency and selectivity for the H3 receptor []. For instance, replacing the benzimidazole moiety with a 3,4-dihydroisoquinolin-1(2H)-one scaffold led to the development of compound 2-(pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one (specifically, compound 39 in the study), which demonstrated improved in vitro binding and functional activity at the H3 receptor compared to the initial benzimidazole derivatives []. This suggests that the 3,4-dihydroisoquinolin-1(2H)-one moiety plays a crucial role in enhancing the interaction with the H3 receptor.
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